molecular formula C21H13ClN2O4S B15043388 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B15043388
M. Wt: 424.9 g/mol
InChI Key: RAFOXAAWRHWFDX-UHFFFAOYSA-N
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Description

3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and several functional groups, including a chloro group, a nitro group, and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro, nitro, and phenoxy groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and phenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core and the specific arrangement of functional groups

Properties

Molecular Formula

C21H13ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13ClN2O4S/c22-19-17-8-4-5-9-18(17)29-20(19)21(25)23-13-10-14(24(26)27)12-16(11-13)28-15-6-2-1-3-7-15/h1-12H,(H,23,25)

InChI Key

RAFOXAAWRHWFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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